
6-diazo-5-oxo-L-norleucine
Description
Historical Context and Isolation from Natural Sources
The discovery of 6-Diazo-5-oxo-L-norleucine dates back to the 1950s when it was first isolated from the fermentation broth of an unidentified species of Streptomyces found in a Peruvian soil sample. wikipedia.orgnih.govacs.org This initial isolation was a pivotal moment, unveiling a new class of tumor-inhibitory substances. bioaustralis.comacs.org The characterization of DON in 1956 by Henry W. Dion and his colleagues laid the groundwork for future investigations into its potential applications, including its use in cancer therapy. wikipedia.org The compound presented as a water-soluble, yellowish powder in its crystalline form, appearing as light yellow-green needles. wikipedia.orgacs.org
Classification as a Glutamine Antagonist
This compound is broadly classified as a glutamine antagonist. wikipedia.orgnih.gov This classification stems from its structural similarity to glutamine, which allows it to bind to the active sites of various glutamine-utilizing enzymes. wikipedia.orgalbany.edu However, unlike glutamine, DON's interaction with these enzymes is not merely competitive; it forms a covalent bond, leading to irreversible inhibition. nih.gov
The mechanism of action involves a two-step process. Initially, DON competitively binds to the glutamine-binding site of an enzyme. nih.gov Subsequently, the diazoketone group of DON, which is relatively stable under physiological conditions, becomes a reactive electrophile upon protonation within the enzyme's active site. nih.gov This triggers the release of nitrogen gas and the formation of a covalent adduct with the enzyme, effectively inactivating it. nih.gov This targeted, mechanism-based inactivation makes DON a highly specific and potent inhibitor of glutamine metabolism. nih.gov
DON's inhibitory effects extend to a wide range of enzymes crucial for various cellular processes. These include glutaminase (B10826351) and multiple glutamine amidotransferases involved in the synthesis of purines, pyrimidines, coenzymes, amino acids, and hexosamines. nih.gov By disrupting these fundamental metabolic pathways, DON exerts its significant biological effects.
Interactive Data Table: Properties of this compound
Property | Value | Source |
Molecular Formula | C6H9N3O3 | wikipedia.org |
Molar Mass | 171.156 g·mol−1 | wikipedia.org |
Appearance | Yellowish powder, Yellowish-green needles (crystalline) | wikipedia.orgacs.org |
Solubility | Water-soluble | wikipedia.org |
Specific Rotation | [α]26D +21° (c = 5.4% in H2O) | wikipedia.org |
Detailed Research Findings
Research has extensively documented the inhibitory activity of DON on various glutamine-dependent enzymes. This has established it as a critical tool for studying the roles of these enzymes in cellular metabolism.
Interactive Data Table: Enzymes Inhibited by this compound
Enzyme | Pathway | Reference |
Amidophosphoribosyltransferase | de novo purine (B94841) synthesis | chemicalbook.com |
GMP synthase (glutamine-hydrolysing) | de novo purine synthesis | chemicalbook.com |
Phosphoribosylformylglycinamidine synthase | de novo purine synthesis | chemicalbook.com |
CTP synthase (glutamine hydrolyzing) | de novo pyrimidine (B1678525) synthesis | chemicalbook.com |
Carbamoyl-phosphate synthase (glutamine-hydrolysing) | de novo pyrimidine synthesis | chemicalbook.com |
NAD(+) synthase (glutamine-hydrolysing) | Coenzyme synthesis | chemicalbook.com |
Asparagine synthase (glutamine-hydrolysing) | Amino acid synthesis | chemicalbook.com |
Glucosamine-fructose-6-phosphate aminotransferase (isomerizing) | Hexosamine production | albany.edu |
Glutaminase | Glutaminolysis | chemicalbook.comnih.gov |
The ability of DON to broadly inhibit these enzymes underscores its profound impact on cellular function, particularly in rapidly proliferating cells that have a high demand for glutamine. asm.org
Propriétés
IUPAC Name |
2-amino-6-diazo-5-oxohexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWQAMGASJSUIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C=[N+]=[N-])C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
764-17-0, 157-03-9 | |
Record name | DL-Diazooxonorleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-diazo-5-oxo-L-norleucine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7365 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-DIAZO-5-OXO-DL-NORLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOS90IK8XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of 6 Diazo 5 Oxo L Norleucine
Enzymatic Inhibition Profile
6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring broad-spectrum antagonist of the amino acid glutamine. wikipedia.orgdrugbank.com Originally isolated from a strain of Streptomyces, it has garnered significant interest for its potent antitumor properties. wikipedia.org Its mechanism of action is centered on its ability to mimic glutamine, allowing it to interact with and inhibit a wide array of enzymes that utilize glutamine as a substrate. nih.govasm.org This inhibitory action disrupts critical metabolic pathways essential for rapidly proliferating cells, such as cancer cells. nih.govnih.gov
Mechanism-Based Irreversible Inhibition
DON acts as a mechanism-based inhibitor, meaning it is converted into a reactive species by its target enzyme, which then leads to the enzyme's irreversible inactivation. nih.gov This process typically involves a two-step mechanism. Initially, DON binds to the glutamine-binding site of the enzyme. Subsequently, the enzyme's catalytic machinery processes the diazo group of DON, leading to the formation of a highly reactive intermediate that covalently modifies the enzyme, rendering it permanently inactive. nih.govasm.org This irreversible inhibition is a key feature of DON's potent and long-lasting effects on cellular metabolism. asm.orgmedchemexpress.com
Competitive Binding at Glutamine Active Sites
Due to its structural similarity to glutamine, DON competitively binds to the active sites of glutamine-utilizing enzymes. nih.govasm.org This initial binding step is a crucial prerequisite for its subsequent irreversible inhibition. By occupying the same binding pocket as glutamine, DON effectively blocks the natural substrate from accessing the enzyme's catalytic machinery. albany.edu Studies have shown that the presence of glutamine can protect enzymes from inhibition by DON, confirming the competitive nature of this initial interaction. nih.gov
Covalent Adduct Formation (Alkylation)
The irreversible nature of DON's inhibitory activity stems from the formation of a stable covalent bond with the target enzyme, a process known as alkylation. wikipedia.orgalbany.edu After binding to the active site, the diazo group of DON is activated, leading to the release of dinitrogen gas and the generation of a reactive electrophilic species. acs.org This electrophile then reacts with a nucleophilic residue within the enzyme's active site, forming a covalent adduct. wikipedia.orgacs.org This alkylation permanently modifies the enzyme's structure and function, leading to its inactivation. albany.edu
Specific Target Enzymes and Their Inhibition Kinetics
DON's broad activity is a result of its ability to inhibit a wide range of glutamine-dependent enzymes that are crucial for various metabolic pathways, including nucleotide synthesis, amino acid synthesis, and energy production. nih.gov
Glutaminase (B10826351) (GLS) Inhibition
Glutaminase is a key enzyme that catalyzes the conversion of glutamine to glutamate. medchemexpress.com This reaction is a critical step in glutaminolysis, a metabolic pathway that provides cancer cells with essential building blocks and energy. google.com DON is a known inhibitor of glutaminase, with reported Ki values in the low micromolar range. caymanchem.com By inhibiting glutaminase, DON disrupts the production of glutamate, which can have downstream effects on the tricarboxylic acid (TCA) cycle and cellular redox balance. albany.edu
The inhibition of human kidney-type glutaminase (KGA) by DON has been structurally characterized, providing insights into the mechanism of inactivation. caymanchem.comfunakoshi.co.jp
Glutamine Amidotransferases
Glutamine amidotransferases are a large family of enzymes that utilize the amide group of glutamine to synthesize a variety of essential biomolecules, including purines, pyrimidines, and amino acids. nih.govaacrjournals.org DON is a potent inhibitor of several glutamine amidotransferases, thereby disrupting these critical biosynthetic pathways. nih.govgoogle.com
One notable target is gamma-glutamyl transpeptidase (GGT) . Kinetic studies have shown that DON is an irreversible inhibitor of human GGT1, with a second-order rate constant of inactivation of 0.052 mM⁻¹min⁻¹ and a Ki of 2.7 ± 0.7 mM. nih.gov Structural analysis of the DON-inhibited hGGT1 revealed a novel inactivation mechanism involving the formation of a six-membered ring through two covalent bonds between DON and the enzyme. nih.govosti.gov
Other glutamine amidotransferases inhibited by DON include enzymes involved in de novo purine (B94841) and pyrimidine (B1678525) synthesis, such as carbamoyl (B1232498) phosphate (B84403) synthase and cytidine triphosphate synthase (CTPS) . nih.govfunakoshi.co.jpscientificlabs.co.uk The inhibition of these enzymes by DON contributes to its cytotoxic effects by depleting the building blocks necessary for DNA and RNA synthesis. google.com
Table of Research Findings on this compound Inhibition
Enzyme | Organism/Tissue | Inhibition Type | Ki Value | Key Findings |
Glutaminase (GLS) | - | Irreversible | 6 µM caymanchem.com | Inhibits the conversion of glutamine to glutamate. albany.edu |
Gamma-Glutamyl Transpeptidase 1 (hGGT1) | Human | Irreversible | 2.7 ± 0.7 mM nih.gov | Inactivation involves the formation of a unique six-membered ring structure with the enzyme. nih.gov |
Glutamine Amidotransferases | Various | Irreversible | - | Broadly inhibits enzymes involved in purine, pyrimidine, and amino acid synthesis. nih.gov |
System B⁰⁺ Transporter | Xenopus laevis oocytes | Competitive | 0.065 mM (Km for DON uptake) nih.gov | DON and glutamine share the same transport system. nih.gov |
Inhibition of Enzymes in De Novo Purine Synthesis
This compound is a potent inhibitor of de novo purine synthesis, a fundamental process for producing the building blocks of DNA and RNA. nih.govgoogle.com As a glutamine analog, DON targets and irreversibly inactivates several glutamine-utilizing enzymes within this pathway. nih.govjhu.edu
One of the key enzymes inhibited by DON is formylglycinamide ribonucleotide (FGAR) amidotransferase (FGAR-AT). acs.org This enzyme catalyzes the conversion of FGAR to formylglycinamidine ribonucleotide (FGAM), a critical step in the purine ring assembly. acs.org Inhibition of FGAR-AT by DON leads to a significant accumulation of the substrate FGAR in tumors, serving as a biomarker for the compound's activity. acs.org Another crucial enzyme in this pathway targeted by DON is amidophosphoribosyltransferase (PRPP amidotransferase), which is involved in the initial committed step of purine synthesis. jhu.eduresearchgate.net By blocking these enzymes, DON effectively halts the production of purine nucleotides. aacrjournals.org
Table 1: Inhibition of De Novo Purine Synthesis Enzymes by this compound
Enzyme | Function in Pathway | Consequence of Inhibition |
---|---|---|
Amidophosphoribosyltransferase (PRPP amidotransferase) | Catalyzes the initial committed step in de novo purine synthesis. | Blocks the entire purine synthesis pathway from the start. |
Formylglycinamide Ribonucleotide Amidotransferase (FGAR-AT) | Converts FGAR to FGAM using glutamine as a nitrogen donor. acs.org | Halts purine ring formation, leading to accumulation of FGAR. acs.org |
Inhibition of Enzymes in De Novo Pyrimidine Synthesis
The de novo synthesis of pyrimidines is another essential metabolic pathway that is significantly disrupted by this compound. nih.gov This pathway is responsible for producing pyrimidine nucleotides, which are vital for nucleic acid synthesis. DON's inhibitory action targets the glutamine-dependent enzymes that are integral to this process. jhu.edu
A primary target of DON in this pathway is Carbamoyl Phosphate Synthetase II (CPSII), which is part of the multifunctional enzyme known as CAD. jhu.eduresearchgate.net CPSII catalyzes the first and rate-limiting step in pyrimidine biosynthesis, using glutamine to produce carbamoyl phosphate. jhu.edud-nb.info Another critical enzyme inhibited by DON is Cytidine Triphosphate (CTP) Synthase, which is responsible for the amination of Uridine (B1682114) Triphosphate (UTP) to form CTP, a reaction that also depends on glutamine. aacrjournals.orgplos.orgsigmaaldrich.com The concentrations of DON required to inhibit CTP synthesis are approximately ten times higher than those needed to completely block de novo purine nucleotide biosynthesis. aacrjournals.org
Table 2: Inhibition of De Novo Pyrimidine Synthesis Enzymes by this compound
Enzyme | Function in Pathway | Consequence of Inhibition |
---|---|---|
Carbamoyl Phosphate Synthetase II (CPSII) | Catalyzes the initial, rate-limiting step, producing carbamoyl phosphate. jhu.edu | Blocks the entire pyrimidine synthesis pathway. jhu.edu |
Cytidine Triphosphate Synthase (CTPS) | Catalyzes the final step, converting UTP to CTP. plos.orgmdpi.com | Prevents the formation of CTP, a necessary component for RNA and DNA. plos.org |
Inhibition of Coenzyme Synthesis Enzymes
The biosynthesis of essential coenzymes is also susceptible to inhibition by this compound. These coenzymes play vital roles in cellular redox reactions and energy metabolism. DON's mechanism as a glutamine antagonist extends to the enzymes in these pathways that require glutamine as a nitrogen donor. nih.gov
One such enzyme is GMP (Guanosine Monophosphate) Synthetase, which is involved in the de novo synthesis of guanine (B1146940) nucleotides. jhu.eduresearchgate.net This enzyme uses the amide group of glutamine to convert Xanthosine Monophosphate (XMP) to GMP. Another target is NAD (Nicotinamide Adenine (B156593) Dinucleotide) Synthetase, which catalyzes the final step in the biosynthesis of NAD, a crucial coenzyme in metabolic redox reactions. researchgate.netaacrjournals.org By inhibiting these enzymes, DON disrupts not only nucleotide metabolism but also the cell's capacity for energy production and redox balance. nih.govaacrjournals.org
Table 3: Inhibition of Coenzyme Synthesis Enzymes by this compound
Enzyme | Function in Pathway | Consequence of Inhibition |
---|---|---|
GMP Synthetase | Converts XMP to GMP, a precursor for guanine nucleotides. researchgate.net | Impedes the synthesis of guanine nucleotides, affecting DNA, RNA, and GTP production. |
NAD Synthetase | Catalyzes the amidation of nicotinic acid adenine dinucleotide to form NAD. researchgate.netaacrjournals.org | Disrupts the synthesis of NAD, impacting cellular redox reactions and energy metabolism. aacrjournals.org |
Inhibition of Amino Acid Synthesis Enzymes
This compound (DON) interferes with the synthesis of certain amino acids by inhibiting glutamine-dependent enzymes. nih.govresearchgate.net As a structural analog of glutamine, DON binds to the active sites of these enzymes, leading to their irreversible inactivation. nih.gov This disruption of amino acid metabolism is a key aspect of its biological activity. chemimpex.com
The most prominent target in this category is Asparagine Synthetase (ASNS), which catalyzes the synthesis of asparagine from aspartate, using glutamine as the nitrogen donor. researchgate.netmdpi.comresearchgate.net The inhibition of ASNS by DON can lead to asparagine depletion, which is particularly effective against cells that have a high demand for this amino acid. mdpi.comresearchgate.net
Table 4: Inhibition of Amino Acid Synthesis Enzymes by this compound
Enzyme | Function in Pathway | Consequence of Inhibition |
---|---|---|
Asparagine Synthetase (ASNS) | Synthesizes asparagine from aspartate and glutamine. researchgate.netresearchgate.net | Depletes cellular asparagine levels, impacting protein synthesis and cell survival. mdpi.com |
Inhibition of Hexosamine Production Enzymes
The hexosamine biosynthesis pathway (HBP) is a critical metabolic route that utilizes glucose and glutamine to produce uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital substrate for glycosylation reactions. jci.orgmdpi.com this compound effectively inhibits this pathway by targeting its rate-limiting enzyme. nih.govoup.com
The primary enzyme inhibited by DON in this pathway is Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT). jci.orgoup.comalbany.edu GFAT catalyzes the first committed step of the HBP, transferring the amide group from glutamine to fructose-6-phosphate to form glucosamine-6-phosphate. jci.orgoup.com By irreversibly binding to and inhibiting GFAT, DON blocks the flux of glucose through the hexosamine pathway. aacrjournals.orgoup.com This inhibition reduces the production of UDP-GlcNAc, which in turn can affect protein glycosylation and induce cellular stress. jci.org Studies have shown that inhibiting the HBP with DON can lead to decreased cell proliferation and can sensitize cancer cells to other therapies. aacrjournals.orgjci.org
Table 5: Inhibition of Hexosamine Production Enzymes by this compound
Enzyme | Function in Pathway | Consequence of Inhibition |
---|---|---|
Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Catalyzes the first and rate-limiting step of the hexosamine biosynthesis pathway. jci.orgoup.com | Blocks the synthesis of UDP-GlcNAc, impacting protein glycosylation and cellular signaling. jci.org |
Cytidine Triphosphate Synthase (CTPS) Inhibition
Cytidine triphosphate (CTP) synthase (CTPS) is a key enzyme in the de novo biosynthesis of pyrimidine nucleotides and a significant target of this compound (DON). plos.orgmdpi.comcaymanchem.com This enzyme catalyzes the ATP-dependent amination of uridine triphosphate (UTP) to form CTP, utilizing glutamine as the nitrogen donor. sigmaaldrich.commdpi.com The reaction occurs in two main domains: a glutaminase (GAT) domain that hydrolyzes glutamine to release ammonia, and a synthase domain where UTP is aminated. mdpi.com
Asparagine Synthetase (ASNS) Inhibition and Adaptive Responses
Asparagine synthetase (ASNS) is a crucial enzyme that catalyzes the ATP-dependent synthesis of the non-essential amino acid L-asparagine from L-aspartate and L-glutamine. researchgate.net this compound (DON) is a known inhibitor of ASNS, functioning as a glutamine analog that binds to the enzyme's glutaminase domain. researchgate.netmdpi.comgoogle.com High-resolution crystal structures of human ASNS in complex with DON have elucidated the specific molecular interactions that lead to this inhibition. pdbj.org
The inhibition of ASNS by DON can lead to a depletion of intracellular asparagine. mdpi.com This is particularly relevant in the context of cancer therapy, as some tumor cells exhibit an elevated dependence on asparagine. pdbj.org However, cells can develop adaptive responses to ASNS inhibition. One such response is the upregulation of ASNS expression. researchgate.net For instance, in studies with glioblastoma cells, combined treatment with L-asparaginase (which depletes extracellular asparagine) and DON resulted in an increased expression of ASNS mRNA. researchgate.net This suggests a compensatory mechanism where cells attempt to overcome the enzymatic blockade by synthesizing more of the enzyme. Overcoming such adaptive resistance is a key challenge, and strategies combining DON with other agents, such as L-asparaginase, have shown synergistic effects in inhibiting cancer cell growth by targeting both extracellular and intracellular asparagine sources. mdpi.comresearchgate.net
Q & A
Q. What is the primary biochemical mechanism by which DON inhibits cancer cell proliferation?
DON acts as a glutamine antagonist, competitively inhibiting glutamine-dependent enzymes such as glutaminase and FGAR amidotransferase, which are critical for nucleotide biosynthesis. Experimental validation involves measuring reduced purine/pyrimidine levels in cancer cells via radiolabeled precursor incorporation assays (e.g., C-glutamine tracing) and enzymatic activity assays using purified proteins .
Q. Which key enzymes in glutamine metabolism are targeted by DON, and how are these interactions experimentally validated?
DON primarily targets glutaminase (GAC) and FGAR amidotransferase. Structural validation is achieved through Cryo-EM studies showing DON binding to glutaminase active sites, while enzymatic inhibition is confirmed via spectrophotometric assays monitoring ammonia release or HPLC-based quantification of reaction products (e.g., glutamate) in cell lysates .
Q. How does DON affect in vivo tumor models, and what are standard metrics for evaluating its efficacy?
In murine glioblastoma and sarcoma models, DON reduces tumor growth by >50% compared to controls. Efficacy is assessed via tumor volume measurements (caliper or imaging), survival analysis, and metabolic profiling (e.g., C-glutamine tracer studies to quantify TCA cycle disruption) .
Advanced Research Questions
Q. What methodological challenges exist in quantifying DON concentrations in complex biological matrices, and how can they be addressed?
DON’s instability and low abundance in tissues require derivatization with acidified n-butanol to form stable esters, followed by ultra-performance liquid chromatography-mass spectrometry (UPLC-MS). This method achieves a lower limit of quantification (LLOQ) of 30 nM, enabling precise measurement in plasma and brain tissue .
Q. How can researchers reconcile contradictions between DON’s preclinical promise and limited clinical efficacy in Phase II trials?
Phase II trials for colorectal carcinoma and sarcomas reported limited efficacy due to systemic toxicity and poor pharmacokinetics. To resolve this, researchers employ prodrug strategies (e.g., JHU-083) to enhance blood-brain barrier penetration and reduce gastrointestinal toxicity, as demonstrated in monkey CSF pharmacokinetic studies .
Q. What experimental designs are optimal for studying DON’s synergy with metabolic therapies like the ketogenic diet?
Orthogonal approaches include (1) combining DON with a ketogenic diet in glioblastoma-bearing mice to assess tumor growth inhibition via MRI and survival endpoints, and (2) metabolomic profiling (GC-MS) of serum/tissue to quantify ketone body levels and glutamine depletion .
Q. How can structural biology techniques elucidate DON’s interaction with glutaminase?
Cryo-EM at 2.9 Å resolution reveals DON’s binding to glutaminase filaments, disrupting Pi-induced activation. Molecular dynamics simulations further validate competitive inhibition by analyzing hydrogen-bonding networks and conformational changes in the enzyme’s active site .
Q. What strategies mitigate DON-induced toxicity while maintaining therapeutic efficacy?
Prodrug engineering (e.g., N-(pivaloyloxy)alkoxy-carbonyl derivatives) reduces systemic exposure by targeting tissue-specific esterase activation. Toxicity is monitored via plasma ALT/AST levels, while efficacy is maintained through glutaminase activity assays in tumor biopsies .
Q. How is DON repurposed for non-oncological research, such as neuroprotection or antiviral studies?
In HIV-associated neurocognitive disorder (HAND) models, DON reduces glutamate excitotoxicity by inhibiting glutaminase in microglia. Efficacy is measured via Morris water maze tests (cognitive function) and HPLC quantification of brain glutamate levels .
Q. What computational models predict DON’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Physiologically based pharmacokinetic (PBPK) modeling integrates parameters like plasma half-life (1.2–2.5 hrs in mice) and tissue partition coefficients to optimize dosing regimens. Validation involves comparing simulated vs. experimental brain/plasma concentration ratios in preclinical models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.